2,3,5-Trifluorobenzoic acid

pKa Acidity Ionization

Choose 2,3,5-Trifluorobenzoic acid for its unique fluorine substitution pattern (2,3,5-), delivering a pKa of ~2.6 and LogP of 2.0–2.4 — critical for pH-responsive drug design and agrochemical leaf-penetration. Its distinct melting point (109 °C) enables rapid isomer verification via melting point analysis, ensuring batch-to-batch consistency in multi-sourcing environments. Avoid generic substitution risks in Pd/Ru-catalyzed C–H activation reactions where this specific isomer is essential for regioselectivity. Secure consistent quality, reliable supply, and competitive pricing for your R&D pipeline.

Molecular Formula C7H3F3O2
Molecular Weight 176.09 g/mol
CAS No. 654-87-5
Cat. No. B1306042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trifluorobenzoic acid
CAS654-87-5
Molecular FormulaC7H3F3O2
Molecular Weight176.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)F)F
InChIInChI=1S/C7H3F3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
InChIKeyCPZROMDDCPPFOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trifluorobenzoic Acid (CAS 654-87-5): Key Properties and Procurement Overview


2,3,5-Trifluorobenzoic acid (CAS 654-87-5) is a tri-fluorinated aromatic carboxylic acid with the molecular formula C₇H₃F₃O₂ and a molecular weight of 176.09 g/mol [1]. It is characterized by fluorine substitution at the 2, 3, and 5 positions on the benzene ring, which confers distinct electronic properties, including enhanced acidity (pKa ~2.6) and specific lipophilicity (LogP ~2.0–2.4) compared to its non-fluorinated parent and other tri-fluoro isomers [2]. The compound is a solid at room temperature, typically a white to off-white crystalline powder, with a melting point of approximately 107–111 °C . It is used as a key synthetic intermediate in pharmaceutical and agrochemical research .

Why Substituting 2,3,5-Trifluorobenzoic Acid with Other Trifluorobenzoic Isomers Can Compromise Synthesis Outcomes


Although all trifluorobenzoic acid isomers share the same molecular formula, the precise pattern of fluorine substitution dictates their physicochemical properties and, consequently, their utility in specific synthetic transformations. For instance, 2,3,5-trifluorobenzoic acid exhibits a markedly different pKa (2.6) compared to the 2,4,5- (pKa 2.9) and 2,3,4- (pKa 2.9) isomers [1], directly impacting reactivity in acid-catalyzed or base-mediated steps. Furthermore, its melting point (109 °C) is distinct from that of 2,4,5- (98 °C) and 2,3,4- (141 °C) isomers , which can influence crystallization, purification workflows, and formulation behavior [2]. The unique 2,3,5-substitution pattern also directs electrophilic aromatic substitution and metal-catalyzed C–H activation reactions differently than other isomers [3], making generic substitution a significant risk for inconsistent yields, impure products, or failed reactions in established protocols.

Quantitative Differentiation of 2,3,5-Trifluorobenzoic Acid: Comparative Data for Informed Procurement


Comparative Acidity (pKa): 2,3,5-Isomer is Significantly More Acidic than 2,4,5- and 2,3,4-Isomers

2,3,5-Trifluorobenzoic acid exhibits a lower pKa (2.64) [1] compared to its 2,4,5- (pKa 2.87) and 2,3,4- (pKa 2.87) isomers, indicating it is a stronger acid. This difference of approximately 0.23 pKa units corresponds to a nearly 70% greater degree of ionization at physiological pH (7.4).

pKa Acidity Ionization Solubility

Distinctive Melting Point Facilitates Purity Control and Handling in 2,3,5-Trifluorobenzoic Acid

The melting point of 2,3,5-trifluorobenzoic acid is 109 °C , which is substantially higher than that of the 2,4,5-isomer (94–101 °C) and markedly lower than that of the 2,3,4-isomer (140–143 °C) [1]. This intermediate melting point allows for distinct thermal processing windows compared to its isomers.

Melting Point Crystallinity Purification Handling

Lipophilicity (LogP): 2,3,5-Isomer Shows Moderate Lipophilicity, Distinct from 2,4,5-Isomer

The calculated octanol-water partition coefficient (LogP) for 2,3,5-trifluorobenzoic acid is reported as 2.06–2.41 [1], while the 2,4,5-isomer has a reported LogP of 1.80–2.16 . This indicates that the 2,3,5-isomer is moderately more lipophilic.

LogP Lipophilicity Partition Coefficient ADME

Utility in C–H Activation: 2,3,5-Trifluorobenzoic Acid Serves as a Transient Directing Group

2,3,5-Trifluorobenzoic acid is specifically noted for its role as a transient directing group in catalytic C–H activation reactions, a functionality that is not generally emphasized for all trifluorobenzoic acid isomers . This application leverages the unique electronic and steric environment created by the 2,3,5-fluorine substitution pattern.

C–H activation Catalysis Transient Directing Group Synthetic Methodology

Optimal Application Scenarios for 2,3,5-Trifluorobenzoic Acid Based on Its Differential Properties


Synthesis of pH-Sensitive Prodrugs or Formulations Requiring Specific Ionization

Given its significantly lower pKa (2.64) compared to other tri-fluoro isomers [1], 2,3,5-trifluorobenzoic acid is the preferred building block when designing molecules intended to exist in a higher fraction of ionized form at physiological pH (7.4). This property can be exploited to enhance aqueous solubility of drug candidates or to create pH-responsive release mechanisms.

Development of Lipophilic Agrochemicals with Optimized Cuticle Penetration

The moderate lipophilicity (LogP ~2.1–2.4) [1] of 2,3,5-trifluorobenzoic acid makes it a suitable precursor for agrochemical agents where leaf cuticle penetration and systemic mobility are desired. Its higher LogP relative to the 2,4,5-isomer suggests potential advantages in formulations targeting lipophilic plant tissues or waxy surfaces.

Metal-Catalyzed C–H Functionalization Methodologies

2,3,5-Trifluorobenzoic acid is uniquely positioned for use as a transient directing group in palladium- or ruthenium-catalyzed C–H activation reactions [1]. Research programs focused on diversifying aromatic scaffolds through direct C–H bond transformation will find this isomer indispensable, as its specific substitution pattern is critical for achieving the desired regioselectivity and catalytic turnover.

Quality Control and Identity Verification via Melting Point Analysis

The distinct melting point of 2,3,5-trifluorobenzoic acid (109 °C) [1], which differs significantly from its common isomers [2], provides a simple, cost-effective analytical method for incoming material verification. This is particularly valuable in multi-sourcing environments or when transferring processes between sites, mitigating the risk of using an incorrect isomer.

Technical Documentation Hub

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